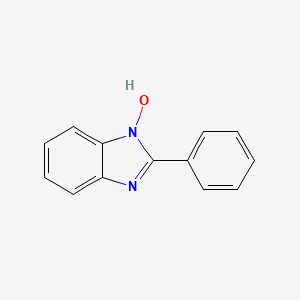

1-羟基-2-苯基苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Hydroxy-2-phenylbenzimidazole is a chemical compound with the molecular formula C13H10N2O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .

Synthesis Analysis

The synthesis of 1-Hydroxy-2-phenylbenzimidazole has been studied in various contexts. For instance, organophosphorus esters of 1-Hydroxy-2-phenylbenzimidazole have been synthesized and successfully applied in peptide coupling reactions . Their efficiency was evaluated through the synthesis of a range of amides and peptides . Another study reported the synthesis of a Zn (II) organic framework based on 2-phenyl benzimidazole for the removal of organic dyes .

Molecular Structure Analysis

The molecular structure of 1-Hydroxy-2-phenylbenzimidazole comprises of a benzimidazole core with a phenyl group at the 2-position and a hydroxy group at the 1-position . The benzimidazole core is a bicyclic heteroarene, consisting of the fusion of benzene and imidazole rings .

Chemical Reactions Analysis

1-Hydroxy-2-phenylbenzimidazole has been utilized in various chemical reactions. For instance, it has been used as a reagent in the synthesis of peptides . The compound has also been incorporated into a Zn (II) organic framework for the removal of organic dyes .

科学研究应用

1. 选择性抑制血小板源性生长因子受体

1-羟基-2-苯基苯并咪唑已被确定为一类新的ATP位点抑制剂,用于血小板源性生长因子受体(PDGFR)。其结构活性关系(SARs)表明,特定的取代基可以维持或增加活性,对PDGFR的抑制具有重要意义 (Palmer et al., 1998)。

2. 腐蚀抑制

研究表明苯并咪唑衍生物,包括1-羟基-2-苯基苯并咪唑,在抑制盐酸溶液中铁的腐蚀方面具有实用性。这在工业应用中尤为重要,其中耐蚀性至关重要 (Khaled, 2003)。

3. 互变构结构分析

1-羟基-2-苯基苯并咪唑的互变构结构一直是研究的课题,研究证实其在水溶液中的结构为1-羟基-2-苯基苯并咪唑。这种理解在互变构形式可能影响化学行为的应用中是基础性的 (Stacy, Wollner, & Oakes, 1966)。

4. 生物系统中的机理研究

对生物系统中羟胺重排的研究利用了1-羟基-2-苯基苯并咪唑。这类研究对于理解代谢途径和类似化合物的生物相互作用至关重要 (Sternson & Gammans, 1975)。

5. 绿色化学应用

1-羟基-2-苯基苯并咪唑已在高温水中合成,展示了绿色化学应用的潜力。这种方法旨在减少环境影响,改善化学合成的可持续性 (Dudd et al., 2003)。

6. 与有机金属试剂的合成和反应性

研究描述了1-羟基-2-苯基苯并咪唑的合成及其与有机金属试剂的反应性(或缺乏反应性)。这有助于更好地理解其化学性质,并在各种化学反应中的潜在应用 (Berti et al., 1979)。

7. 肽偶联试剂

1-羟基-2-苯基苯并咪唑已被用于合成新型肽偶联试剂,对肽化学有重要贡献,可能影响药物的开发 (Kokare et al., 2007)。

8. 抗疟活性

对包括1-羟基-2-苯基苯并咪唑衍生物在内的2-苯基苯并咪唑配合物的研究显示,对疟原虫疟原虫Plasmodium falciparum具有显著的抗疟活性。这为新的抗疟疗法开辟了可能性 (Rylands et al., 2019)。

未来方向

The future directions for 1-Hydroxy-2-phenylbenzimidazole could involve its further exploration in various chemical reactions and its potential applications in different fields. For instance, a study has suggested that a Zn (II) metal–organic framework based on 2-phenyl benzimidazole could be a promising candidate for eliminating dyes from aqueous solution .

作用机制

Target of Action

1-Hydroxy-2-phenylbenzimidazole, a derivative of the benzimidazole class of compounds, is known to interact with various biological targets. Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Benzimidazole derivatives are known to influence various biochemical pathways due to their wide range of biological properties

Result of Action

Benzimidazole derivatives are known to exhibit various biological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities

生化分析

Biochemical Properties

1-Hydroxy-2-phenylbenzimidazole interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to be a valuable synthetic intermediate for the assembly of heterocyclic structures . The compound has been found to exhibit potential biological activity, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties .

Cellular Effects

1-Hydroxy-2-phenylbenzimidazole has shown effects on various types of cells and cellular processes. For instance, it has been found to exhibit bioactivity against cancer cell lines A549, MDA-MB-231, and PC3 . The presence of certain substituent groups in its structure can significantly increase its anticancer activity .

Molecular Mechanism

The molecular mechanism of action of 1-Hydroxy-2-phenylbenzimidazole involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

1-Hydroxy-2-phenylbenzimidazole is likely involved in metabolic pathways similar to other benzimidazole derivatives. These compounds are known to interact with various enzymes and cofactors

Transport and Distribution

It is likely that it interacts with transporters or binding proteins and has effects on its localization or accumulation, similar to other benzimidazole derivatives .

Subcellular Localization

It is likely that it includes targeting signals or post-translational modifications that direct it to specific compartments or organelles, similar to other benzimidazole derivatives .

属性

IUPAC Name |

1-hydroxy-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-15-12-9-5-4-8-11(12)14-13(15)10-6-2-1-3-7-10/h1-9,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMDWWPPYZUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Q & A

Q1: What is the primary mechanism of action for the gastroprotective effects of 1-Hydroxy-2-phenylbenzimidazole?

A1: Research suggests that 1-Hydroxy-2-phenylbenzimidazole exhibits gastroprotective effects, at least in part, by attenuating acid secretion in the stomach. [, ] This is supported by studies showing a reduction in gastric acidity and ulcer formation in rats pretreated with the compound before ethanol exposure. [] Further research is needed to fully elucidate the underlying mechanisms.

Q2: What is the significance of the tautomeric structure of 1-Hydroxy-2-phenylbenzimidazole?

A2: Early studies were uncertain about the dominant tautomeric form of this compound. The successful synthesis of 3-methyl-2-phenylbenzimidazole-1-oxide confirmed that 1-Hydroxy-2-phenylbenzimidazole primarily exists in the hydroxy form (Ia) rather than the N-oxide form (Ib), at least in aqueous solutions. [] This finding helps clarify its reactivity and potential interactions.

Q3: How effective is 1-Hydroxy-2-phenylbenzimidazole in reducing ethanol-induced gastric ulcers compared to other treatments?

A3: In rat models, 1-Hydroxy-2-phenylbenzimidazole (25 and 50 mg/kg) significantly reduced both the number and length of ethanol-induced gastric ulcers. [] The highest curative ratio (53.89%) was achieved when the highest dose (50 mg/kg) was combined with ranitidine, a known H2 receptor antagonist. [] This suggests a potential synergistic effect and warrants further investigation into combination therapies.

Q4: Has 1-Hydroxy-2-phenylbenzimidazole demonstrated utility beyond its potential gastroprotective effects?

A4: Yes, derivatives of 1-Hydroxy-2-phenylbenzimidazole, specifically its organophosphorus esters, have shown promise as peptide coupling reagents. [, ] These derivatives have been successfully used in synthesizing various amides and peptides with minimal racemization. [] This highlights the versatility of the compound as a scaffold for developing new chemical tools.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)

![[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2548987.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2548988.png)

![4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2548989.png)

![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)